Carbomethoxyhydrazide-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carbomethoxyhydrazide-d3 is a deuterated derivative of carbomethoxyhydrazide, a hydrazide compound. It is a stable isotope-labeled compound, commonly used as an internal standard in mass spectrometry-based analyses. The molecular formula of this compound is C2H3D3N2O2, and it has a molecular weight of 93.1.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carbomethoxyhydrazide-d3 can be synthesized through the reaction of deuterated methanol with hydrazine hydrate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 50-60°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

Carbomethoxyhydrazide-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form different substituted hydrazides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted hydrazides, oxides, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Carbomethoxyhydrazide-d3 has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the identification and quantification of chemical compounds.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in the development of new therapeutic agents.

Industry: Applied in environmental monitoring to detect pollutants in air, water, soil, and food.

Mecanismo De Acción

The mechanism of action of carbomethoxyhydrazide-d3 involves its incorporation into biochemical pathways as a stable isotope-labeled compound. It acts as a tracer, allowing researchers to monitor the movement and transformation of molecules within biological systems. The molecular targets and pathways involved include metabolic enzymes and transport proteins that interact with the labeled compound.

Comparación Con Compuestos Similares

Carbomethoxyhydrazide-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in analytical studies. Similar compounds include:

Carbomethoxyhydrazide: The non-deuterated form, used in similar applications but lacks the stability provided by deuterium labeling.

Methoxycarbonylhydrazine: Another hydrazide compound with similar chemical properties but different labeling.

This compound stands out for its specific use in isotope labeling, making it a valuable tool in various scientific research fields.

Actividad Biológica

Carbomethoxyhydrazide-d3 is a deuterated derivative of carbomethoxyhydrazide, a compound belonging to the hydrazine class. Hydrazides and their derivatives have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, synthesizing existing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

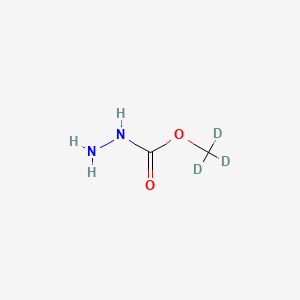

This compound is characterized by the presence of a carbomethoxy group and a hydrazine functional group. The deuteration at specific positions enhances its stability and can influence its biological interactions. The general structure can be represented as follows:

Where R represents the carbomethoxy group.

Biological Activity Overview

The biological activities of hydrazone derivatives, including this compound, have been extensively studied. Key activities include:

- Antimicrobial Activity : Hydrazones have demonstrated significant activity against various bacterial strains.

- Anticancer Properties : Several studies indicate cytotoxic effects against different cancer cell lines.

- Antioxidant Effects : Hydrazone derivatives exhibit potential in scavenging free radicals.

Antimicrobial Activity

Research has shown that hydrazones exhibit potent antimicrobial properties. For instance, a study evaluated various hydrazone derivatives against Staphylococcus aureus and Mycobacterium tuberculosis. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 3.13 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| N1-(4-Methoxybenzamido)benzoyl | 3.13 | Staphylococcus aureus |

| N2-[(5-nitro-2-furyl)methylene] | 0.78 | Mycobacterium tuberculosis |

| This compound | TBD | TBD |

Anticancer Activity

This compound has shown promising results in cytotoxicity assays against various cancer cell lines. A study highlighted the synthesis of hydrazone derivatives that exhibited significant cytotoxicity with IC50 values lower than established chemotherapeutic agents like bendamustine .

Case Study: Cytotoxic Effects

In vitro evaluations revealed that this compound exhibited selective toxicity towards leukemic cells, inducing apoptosis at specific concentrations. The detailed cytotoxicity profile is summarized below.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.0 | Reactive oxygen species generation |

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in apoptosis and cell proliferation pathways. Studies suggest that the compound may induce oxidative stress within cancer cells, leading to increased apoptosis rates.

Propiedades

IUPAC Name |

trideuteriomethyl N-aminocarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJRIDQGVSJLLH-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.